(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride
Description
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(3-methoxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-3-10(9-12)13(16)15-7-5-11(14)6-8-15;/h2-4,9,11H,5-8,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRDLPBPZTYKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with 3-methoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps, such as distillation or large-scale chromatography, to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone hydrochloride
- (4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride
- (4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride
Uniqueness
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring .
Biological Activity
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride is a synthetic compound known for its significant biological activity, particularly as a selective antagonist of the κ-opioid receptor (KOR). This receptor plays a crucial role in various physiological processes, including pain modulation and mood regulation. The compound's unique structure, featuring a piperidine ring and a methoxyphenyl group, contributes to its pharmacological potential.
- Molecular Formula : C12H16ClN2O2
- Molecular Weight : Approximately 248.75 g/mol
This compound's structure allows it to interact with specific neurotransmitter systems, particularly those involving serotonin and dopamine, which are vital for mood regulation and various neuropsychiatric disorders .
The primary mechanism of action for this compound involves its antagonistic effect on KOR. By blocking this receptor, the compound inhibits the release of certain neurotransmitters and disrupts related signal transduction pathways. This action can potentially lead to therapeutic effects in conditions such as depression and anxiety .
Biological Activity Overview
Research indicates that this compound exhibits the following biological activities:
- KOR Antagonism : The compound selectively antagonizes KOR, which may help alleviate symptoms associated with mood disorders by modulating neurotransmitter release .
- Pharmacokinetic Properties : Studies suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, indicating good absorption and low toxicity .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| KOR Antagonism | Selectively blocks κ-opioid receptors, potentially alleviating mood disorders |
| Pharmacokinetics | Favorable ADMET profiles; good absorption and low toxicity |
| Interaction with Neurotransmitters | Modulates dopamine and serotonin signaling pathways |
Study 1: Efficacy in Animal Models
In vivo studies have demonstrated that this compound effectively antagonizes KOR agonist-induced effects. For instance, experiments with animal models showed a significant reduction in prolactin secretion and analgesic responses when treated with this compound compared to control groups .
Study 2: Potential in Treating Depression
A study investigating the effects of KOR antagonists on depressive behaviors in mice highlighted that administration of this compound resulted in notable improvements in mood-related assessments. The findings suggest that this compound could be a candidate for further development as an antidepressant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
